3-Chloro-2-phenylpyridine
Overview
Description
3-Chloro-2-phenylpyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a phenyl group at the second position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Scientific Research Applications
3-Chloro-2-phenylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-chloro-3-phenylpyridine, is often used in the synthesis of various organic compounds . The specific targets and their roles would depend on the final compound that 3-Chloro-2-phenylpyridine is used to synthesize.
Mode of Action
It’s structurally similar compound, 2-phenylpyridine, has been reported to undergo pd (ii) catalyzed regioselective ortho arylation via c–h bond activation . This suggests that this compound might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The affected pathways and their downstream effects would depend on the specific biological activity of the final compound that this compound is used to synthesize.
Result of Action
Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The specific effects would depend on the biological activity of the final compound that this compound is used to synthesize.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds containing 2-phenylpyridine moieties, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-2-phenylpyridine are yet to be fully elucidated. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro and phenyl groups in the molecule .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-phenylpyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a phenylboronic acid reacts with 3-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Another method involves the nucleophilic substitution reaction, where a phenyl group is introduced to 3-chloropyridine using a suitable nucleophile . This reaction also occurs under relatively mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura cross-coupling reactions due to their efficiency and scalability . The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura and Heck reactions, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura and Heck reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the chlorine atom at the third position.
3-Chloropyridine: Similar but lacks the phenyl group at the second position.
2-Chloro-3-cyanopyridine: Contains a cyano group instead of a phenyl group.
Uniqueness
3-Chloro-2-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRJKGDVZGMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479924 | |
Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634198-21-3 | |
Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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